molecular formula C9H13ClN4 B2967053 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride CAS No. 1707358-53-9

2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride

Cat. No.: B2967053
CAS No.: 1707358-53-9
M. Wt: 212.68
InChI Key: HIDFOPRQDKAQIT-UHFFFAOYSA-N
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Description

2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride involves the inhibition of kinase enzymes, particularly CDK2 (Cyclin-Dependent Kinase 2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. Its isopropyl group provides additional hydrophobic interactions within the active site of the kinase, improving binding affinity and inhibitory activity .

Properties

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8;/h3-6H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDFOPRQDKAQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=C(C=NC2=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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